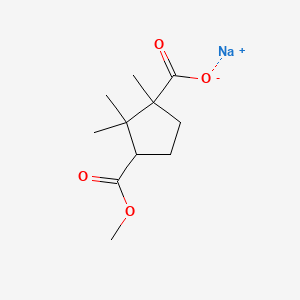
N-(3-acetylphenyl)-2-(methylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-2-(methylthio)benzamide, also known as AMTB, is a chemical compound that has gained significant attention in scientific research due to its potential as a selective inhibitor of TRPM8 channels. TRPM8 channels are a type of ion channel that are involved in the sensation of cold and are also implicated in various physiological processes such as pain, inflammation, and cancer.
作用機序
N-(3-acetylphenyl)-2-(methylthio)benzamide inhibits TRPM8 channels by binding to a specific site on the channel protein, thereby preventing the influx of calcium ions into the cell. This leads to a decrease in the activity of the channel and a reduction in the physiological processes that are regulated by TRPM8 channels, such as cold sensation, pain, and inflammation.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-2-(methylthio)benzamide has been shown to have a variety of biochemical and physiological effects, including inhibition of TRPM8 channels, reduction of cancer cell proliferation and migration, and analgesic effects in animal models of pain. Additionally, N-(3-acetylphenyl)-2-(methylthio)benzamide has been shown to have anti-inflammatory effects and may have potential as a therapeutic agent for inflammatory conditions.
実験室実験の利点と制限
One of the advantages of using N-(3-acetylphenyl)-2-(methylthio)benzamide in lab experiments is its high potency and selectivity for TRPM8 channels, which allows for precise modulation of these channels in various physiological processes. However, one limitation of N-(3-acetylphenyl)-2-(methylthio)benzamide is its potential off-target effects, which may complicate the interpretation of experimental results. Additionally, the use of N-(3-acetylphenyl)-2-(methylthio)benzamide in animal models of disease may not accurately reflect the effects of N-(3-acetylphenyl)-2-(methylthio)benzamide in humans, which may limit its translational potential.
将来の方向性
There are several future directions for research on N-(3-acetylphenyl)-2-(methylthio)benzamide, including further investigation of its potential as a therapeutic agent for pain management, cancer treatment, and inflammatory conditions. Additionally, the development of more potent and selective TRPM8 channel inhibitors may lead to new insights into the role of these channels in various physiological processes and may have potential as therapeutic agents for a variety of diseases. Finally, the investigation of the potential off-target effects of N-(3-acetylphenyl)-2-(methylthio)benzamide and other TRPM8 channel inhibitors may lead to a better understanding of the complexities of ion channel regulation and may inform the development of more targeted therapeutic agents.
合成法
The synthesis of N-(3-acetylphenyl)-2-(methylthio)benzamide involves the reaction of 3-acetylphenyl isothiocyanate with 2-methylthiobenzamide in the presence of a base. The resulting product is purified through column chromatography to obtain pure N-(3-acetylphenyl)-2-(methylthio)benzamide. This method has been described in detail by several researchers and has been shown to yield high purity and high yield of N-(3-acetylphenyl)-2-(methylthio)benzamide.
科学的研究の応用
N-(3-acetylphenyl)-2-(methylthio)benzamide has been shown to be a potent and selective inhibitor of TRPM8 channels, which are involved in various physiological processes such as cold sensation, pain, inflammation, and cancer. TRPM8 channels are overexpressed in various types of cancer, and their inhibition has been shown to decrease cancer cell proliferation and migration. N-(3-acetylphenyl)-2-(methylthio)benzamide has also been shown to have analgesic effects in animal models of pain, suggesting its potential as a therapeutic agent for pain management.
特性
IUPAC Name |
N-(3-acetylphenyl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c1-11(18)12-6-5-7-13(10-12)17-16(19)14-8-3-4-9-15(14)20-2/h3-10H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTMGXSAZYEIOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-fluorophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4956045.png)
![2-(1-{1-[(6-methoxy-3-pyridinyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-2-propanol](/img/structure/B4956065.png)
![1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B4956073.png)
![5,7-bis(difluoromethyl)-N-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4956077.png)


![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4956096.png)
![N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methoxyphenyl)urea](/img/structure/B4956100.png)
![4-{[(2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B4956106.png)




![N-[1-({[(4-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-fluorobenzamide](/img/structure/B4956134.png)